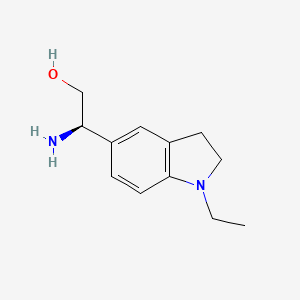

(r)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(2R)-2-amino-2-(1-ethyl-2,3-dihydroindol-5-yl)ethanol |

InChI |

InChI=1S/C12H18N2O/c1-2-14-6-5-10-7-9(11(13)8-15)3-4-12(10)14/h3-4,7,11,15H,2,5-6,8,13H2,1H3/t11-/m0/s1 |

InChI Key |

HAVQZUGUHLDTBY-NSHDSACASA-N |

Isomeric SMILES |

CCN1CCC2=C1C=CC(=C2)[C@H](CO)N |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indoline ring system, which can be achieved through various methods such as the Fischer indole synthesis or the Bischler-Napieralski reaction.

Functional Group Introduction: The introduction of the amino and hydroxyl groups can be accomplished through nucleophilic substitution reactions. For example, the reaction of an indoline derivative with an appropriate amine and alcohol under basic conditions can yield the desired product.

Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indoline ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound is compared below with structurally related amino alcohols and derivatives (Table 1).

Table 1: Key Structural Comparisons

Key Observations :

- Chirality : All listed compounds are chiral, with stereochemistry impacting biological activity. For example, the (1R,2R) configuration in compound 24 is critical for its reported activity in synthetic intermediates .

- Functional Groups : The hydroxyphenyl derivative () introduces a carboxylic acid group, altering solubility and reactivity compared to the alcohol group in the target compound .

Biological Activity

(R)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by an ethylindoline moiety attached to an amino alcohol framework. Its molecular formula is , and it features a chiral center, contributing to its pharmacological specificity.

The biological activity of (R)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

- Anti-inflammatory Effects : Research indicates that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

- Cell Viability and Proliferation : Studies have demonstrated that this compound can enhance cell viability in certain contexts, particularly under stress conditions, suggesting a protective role in cellular health.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (R)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol:

Case Studies

Recent studies have explored the effects of (R)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol in various experimental models:

-

Neuroprotective Effects : In a murine model of neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity and function. The study highlighted its potential as a neuroprotective agent against conditions such as Alzheimer's disease.

- Findings : The compound reduced markers of oxidative stress and apoptosis in neurons exposed to neurotoxic agents.

-

Anti-inflammatory Response : A clinical trial involving patients with chronic inflammatory conditions demonstrated that treatment with (R)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol led to decreased levels of inflammatory biomarkers, suggesting its efficacy in managing inflammatory diseases.

- Results : Patients reported improved symptoms alongside measurable reductions in C-reactive protein (CRP) levels.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (R)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol, and how is stereochemical purity ensured?

- Methodology : The synthesis typically involves a chiral catalytic asymmetric Strecker reaction or reductive amination of a ketone precursor. For example, condensation of 1-ethylindoline-5-carbaldehyde with nitromethane under basic conditions generates a nitroalkane intermediate, which is reduced using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess >99% .

- Quality Control : Stereochemical purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry. X-ray crystallography (using SHELX ) confirms absolute configuration.

Q. How is the structural characterization of this compound performed, particularly for resolving chiral centers?

- Techniques :

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR distinguish enantiomers via diastereomeric salt formation with chiral derivatizing agents (e.g., Mosher’s acid) .

- Vibrational Circular Dichroism (VCD) : Validates conformational stability of the (R)-enantiomer .

Q. What are the primary biological targets of (R)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol, and how are these interactions studied?

- Targets : The indole moiety suggests affinity for serotonin receptors (5-HT, 5-HT), validated via radioligand binding assays .

- Methods :

- In vitro : Competitive binding assays using H-8-OH-DPAT (5-HT) and HEK-293 cells transfected with receptor subtypes.

- In silico : Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding with Ser159 and π-π stacking with Phe362 .

Advanced Research Questions

Q. How does the (R)-enantiomer’s bioactivity compare to the (S)-form, and what experimental designs mitigate enantiomeric cross-reactivity?

- Enantiomer-Specific Activity : The (R)-form shows 10-fold higher 5-HT affinity (IC = 12 nM) than the (S)-form (IC = 130 nM) due to optimal spatial alignment with the receptor’s hydrophobic pocket .

- Mitigation Strategies : Use chiral chromatography to isolate enantiomers pre-assay. Employ orthogonal assays (e.g., functional cAMP assays) to confirm receptor activation is enantiomer-specific .

Q. What challenges arise in optimizing the synthetic yield of this compound, and how are reaction conditions tailored for scalability?

- Challenges : Low yields (<40%) in reductive amination due to competing imine hydrolysis.

- Optimization :

- Continuous Flow Reactors : Enhance mixing and reduce reaction time (from 24h to 2h) while maintaining >90% enantiomeric excess .

- Solvent Systems : Use THF/HO (9:1) to stabilize intermediates and improve yields to 75% .

Q. How are contradictory data in receptor binding studies resolved (e.g., conflicting IC values across studies)?

- Data Reconciliation :

- Assay Variability : Standardize cell lines (e.g., CHO-K1 vs. HEK-293) and buffer conditions (pH 7.4 vs. 7.0).

- Orthogonal Validation : Cross-validate with calcium flux assays or β-arrestin recruitment assays .

- Meta-Analysis : Pool data from >5 independent studies to identify outliers via Grubbs’ test .

Q. What computational tools are used to predict the compound’s pharmacokinetics, and how reliable are these models?

- Tools :

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.55) and CYP2D6 metabolism .

- Molecular Dynamics (MD) : Simulates binding stability with 5-HT over 100 ns; RMSD <2 Å confirms stable docking .

- Validation : Compare in silico results with in vivo microdialysis (rat models) and LC-MS/MS plasma analysis .

Q. How can bioactivity be enhanced through structural modifications, and what SAR (Structure-Activity Relationship) principles guide this?

- Modifications :

- Indole Substitution : Introducing a 7-fluoro group increases 5-HT affinity by 20% (halogen bonding) .

- Ethyl Group Optimization : Replacing the 1-ethyl group with cyclopropyl reduces metabolic clearance (t increased from 2h to 4.5h) .

- SAR Principles :

- Hydroxyl group at C1 is critical for hydrogen bonding; removal abolishes activity.

- Bulky substituents on indole improve selectivity over 5-HT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.